Cas no 2137558-13-3 (4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate)
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate Chemical and Physical Properties
Names and Identifiers
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- 4-(Oxetan-3-yl)phenyltrifluoromethanesulfonate
- 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
- EN300-1122946
- 2137558-13-3
-
- Inchi: 1S/C10H9F3O4S/c11-10(12,13)18(14,15)17-9-3-1-7(2-4-9)8-5-16-6-8/h1-4,8H,5-6H2
- InChI Key: QXQMGQCAVYYDQV-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(=O)(=O)OC1C=CC(=CC=1)C1COC1
Computed Properties
- Exact Mass: 282.01736442g/mol
- Monoisotopic Mass: 282.01736442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 61Ų
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1122946-0.05g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 0.05g |
$2323.0 | 2023-10-26 | |
| Enamine | EN300-1122946-0.1g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 0.1g |
$2434.0 | 2023-10-26 | |
| Enamine | EN300-1122946-0.25g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 0.25g |
$2545.0 | 2023-10-26 | |
| Enamine | EN300-1122946-0.5g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 0.5g |
$2655.0 | 2023-10-26 | |
| Enamine | EN300-1122946-1.0g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 1g |
$2767.0 | 2023-06-09 | ||
| Enamine | EN300-1122946-2.5g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 2.5g |
$5423.0 | 2023-10-26 | |
| Enamine | EN300-1122946-5.0g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 5g |
$8025.0 | 2023-06-09 | ||
| Enamine | EN300-1122946-10.0g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 10g |
$11900.0 | 2023-06-09 | ||
| Enamine | EN300-1122946-1g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 1g |
$2767.0 | 2023-10-26 | |
| Enamine | EN300-1122946-5g |
4-(oxetan-3-yl)phenyl trifluoromethanesulfonate |
2137558-13-3 | 95% | 5g |
$8025.0 | 2023-10-26 |
4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate
Recent Advances in the Application of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate (CAS: 2137558-13-3) in Chemical Biology and Pharmaceutical Research
The compound 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate (CAS: 2137558-13-3) has recently emerged as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This triflate derivative, characterized by its oxetane moiety and trifluoromethanesulfonate leaving group, has garnered significant attention due to its unique reactivity profile and potential applications in medicinal chemistry. Recent studies have highlighted its utility in cross-coupling reactions, enabling the efficient construction of complex molecular architectures that are often challenging to access through conventional synthetic routes.
One of the most notable applications of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate is its role in Suzuki-Miyaura cross-coupling reactions. Researchers have demonstrated that this compound serves as an excellent electrophilic partner for palladium-catalyzed couplings with arylboronic acids, yielding biaryl derivatives with high efficiency and selectivity. The oxetane ring, known for its favorable metabolic stability and ability to modulate physicochemical properties, enhances the drug-like characteristics of the resulting compounds. This has led to its incorporation into several drug discovery programs targeting kinases and other challenging therapeutic targets.
In addition to its synthetic utility, recent investigations have explored the biological implications of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate-derived compounds. A 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of kinase inhibitors featuring the oxetane motif, where the triflate intermediate was used to introduce diverse aromatic substituents. These inhibitors exhibited improved potency and selectivity profiles compared to their non-oxetane-containing counterparts, underscoring the value of this building block in rational drug design.
The stability and handling characteristics of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate have also been subjects of recent optimization efforts. While the compound is generally stable under inert conditions, researchers have developed improved storage protocols and handling procedures to maintain its reactivity for large-scale applications. These advancements have facilitated its adoption in process chemistry, where it has been employed in the multi-kilogram synthesis of clinical candidates.
Looking forward, the unique properties of 4-(Oxetan-3-yl)phenyl trifluoromethanesulfonate position it as a key intermediate in the development of next-generation therapeutics. Its ability to serve as a linchpin for diverse chemical transformations, coupled with the pharmacological advantages imparted by the oxetane ring, suggests that its applications will continue to expand. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design and other emerging therapeutic modalities, further solidifying its importance in modern medicinal chemistry.
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